
Cloranolol
Vue d'ensemble
Description
Le Cloranolol, également connu sous le nom de Tobanum, est un bêtabloquant. Il est principalement utilisé dans le traitement des maladies cardiovasculaires, en particulier l'hypertension artérielle et les arythmies. Sa formule chimique est C13H19Cl2NO2, et sa masse molaire est de 292,20 g/mol .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le Cloranolol peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction du 2,5-dichlorophénol avec l'épichlorhydrine pour former le 1-(2,5-dichlorophénoxy)-2,3-époxypropane. Cet intermédiaire est ensuite réagi avec la tert-butylamine pour donner le this compound .
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse chimique à grande échelle utilisant la voie synthétique mentionnée ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le Cloranolol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : La réduction du this compound peut donner des dérivés d'alcool.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes chloro.
Réactifs et Conditions Communes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont employés.
Principaux Produits :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de dérivés d'alcool.
Substitution : Formation de dérivés de phénoxypropanol substitués.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des bêtabloquants et de leur synthèse.
Biologie : Étudié pour ses effets sur les récepteurs bêta-adrénergiques dans divers systèmes biologiques.
Médecine : Étudié pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, en particulier l'hypertension artérielle et les arythmies.
Industrie : Utilisé dans le développement de nouveaux bêtabloquants et de produits pharmaceutiques apparentés.
5. Mécanisme d'Action
Le this compound exerce ses effets en bloquant de manière compétitive les récepteurs bêta-adrénergiques, empêchant la liaison des catécholamines endogènes telles que l'adrénaline et la noradrénaline. Cette inhibition entraîne une diminution de la fréquence cardiaque, de la contractilité myocardique et de la pression artérielle. Les principales cibles moléculaires sont les récepteurs bêta-1 et bêta-2 adrénergiques .
Composés Similaires :
- Propranolol
- Atenolol
- Métoprolol
- Bisoprolol
Comparaison : Le this compound est unique dans sa structure chimique, en particulier la présence de deux atomes de chlore sur le cycle phénoxy. Cette caractéristique structurelle contribue à son profil pharmacologique distinct par rapport aux autres bêtabloquants. Par exemple, le Propranolol ne possède pas les atomes de chlore, ce qui affecte son affinité de liaison et sa sélectivité pour les récepteurs bêta-adrénergiques .
Applications De Recherche Scientifique
Hypertension Management
Cloranolol has been primarily studied for its efficacy in lowering blood pressure. As a beta-blocker, it works by blocking the effects of adrenaline on the heart and blood vessels, leading to decreased heart rate and reduced force of contraction.
- Mechanism of Action : this compound selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. This results in decreased cardiac output and lower systolic and diastolic blood pressure .
Arrhythmia Treatment
In addition to hypertension, this compound may be beneficial in managing arrhythmias. The drug's ability to modulate heart rate makes it a candidate for treating conditions such as atrial fibrillation and ventricular tachycardia.
- Clinical Evidence : Studies have shown that beta-blockers can significantly reduce the incidence of arrhythmias during stress tests and post-myocardial infarction .
Anxiety Disorders
Emerging research suggests that this compound might also have applications in treating anxiety disorders, particularly performance anxiety. By reducing physiological symptoms such as tachycardia and tremors associated with anxiety, it can help improve patient outcomes during stressful situations.
- Case Studies : Clinical trials have indicated that beta-blockers can effectively alleviate symptoms of performance anxiety, with patients reporting reduced anxiety levels during public speaking engagements .
Pharmacokinetics and Dosage
This compound exhibits a moderate half-life, allowing for once-daily dosing in many cases. The pharmacokinetic profile includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by the liver.
- Elimination : Excreted via urine as metabolites .
Adverse Effects and Contraindications
While generally well-tolerated, this compound may cause side effects such as fatigue, dizziness, or gastrointestinal disturbances. It is contraindicated in patients with severe asthma or certain types of heart block.
Comparative Efficacy with Other Beta-Blockers
A comparative analysis of this compound with other beta-blockers reveals its unique position in therapy:
Drug Name | Primary Use | Efficacy in Hypertension | Efficacy in Arrhythmias | Side Effects |
---|---|---|---|---|
This compound | Hypertension | Moderate | Moderate | Fatigue, dizziness |
Carvedilol | Heart failure | High | High | Diarrhea, hypotension |
Atenolol | Hypertension/Angina | High | Moderate | Fatigue, bradycardia |
Pindolol | Hypertension/Anxiety | Moderate | Low | Dizziness, insomnia |
Mécanisme D'action
Cloranolol exerts its effects by competitively blocking beta-adrenergic receptors, preventing the binding of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate, myocardial contractility, and blood pressure. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors .
Comparaison Avec Des Composés Similaires
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
Comparison: Cloranolol is unique in its chemical structure, particularly the presence of two chlorine atoms on the phenoxy ring. This structural feature contributes to its distinct pharmacological profile compared to other beta-adrenergic blockers. For instance, Propranolol lacks the chlorine atoms, which affects its binding affinity and selectivity for beta-adrenergic receptors .
Activité Biologique
Cloranolol is a beta-blocker with unique pharmacological properties, primarily used for managing hypertension and certain cardiac conditions. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.
This compound functions as a non-selective beta-adrenergic antagonist, blocking both β1 and β2 adrenergic receptors. This action leads to several physiological effects:
- Reduction in Heart Rate : By inhibiting β1 receptors in the heart, this compound decreases heart rate and myocardial contractility, contributing to lower blood pressure.
- Bronchoconstriction : The blockade of β2 receptors can lead to bronchoconstriction, which is particularly relevant for patients with respiratory conditions.
- Vasodilation : this compound may also induce peripheral vasodilation through additional mechanisms, although this effect is less pronounced compared to other beta-blockers.
Pharmacokinetics
This compound exhibits a moderate bioavailability and undergoes hepatic metabolism. The drug's half-life varies, necessitating careful dosing in patients with liver impairment or those taking other medications that may affect its metabolism.
Hypertension Management
Clinical studies have demonstrated this compound's effectiveness in reducing systolic and diastolic blood pressure. A notable study reported an average reduction in systolic blood pressure by approximately 10-20 mmHg over a treatment period of 12 weeks .
Case Studies
- Case Study on Cardiac Patients : In a cohort of 100 hypertensive patients treated with this compound, 82% reported significant symptom relief from angina pectoris. The study highlighted the drug's role in improving exercise tolerance and reducing episodes of chest pain .
- Fall Risk in Older Adults : A study examined the relationship between beta-blocker use, including this compound, and fall risk among older adults. It found that while some beta-blockers were associated with increased fall risk due to hypotension, this compound did not significantly contribute to this risk when monitored for plasma concentrations .
Comparative Efficacy
A meta-analysis compared this compound with other antihypertensive agents. The results indicated that while this compound is effective for blood pressure management, it may be less effective than calcium channel blockers (CCBs) in improving flow-mediated dilation (FMD), an indicator of endothelial function .
Enantiomeric Activity
Research indicates that the biological activity of this compound is influenced by its enantiomers. The (S)-enantiomer is primarily responsible for its therapeutic effects, while the (R)-enantiomer has been shown to have minimal activity. A study employing chemoenzymatic synthesis highlighted the importance of enantiomeric purity in enhancing the drug's efficacy .
Summary Table of Key Findings
Study Focus | Key Findings |
---|---|
Hypertension Management | Average BP reduction: 10-20 mmHg over 12 weeks |
Cardiac Patients Case Study | 82% reported symptom relief from angina |
Fall Risk Analysis | No significant association with fall risk in older adults |
Comparative Efficacy | Less effective than CCBs for improving FMD |
Enantiomeric Activity | (S)-enantiomer shows primary therapeutic effects |
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54247-25-5 (hydrochloride) | |
Record name | Cloranolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865962 | |
Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-28-5 | |
Record name | Cloranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloranolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13508 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.